ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Catalog No.
S6876943
CAS No.
379224-67-6
M.F
C9H14O3Si
M. Wt
198.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

CAS Number

379224-67-6

Product Name

ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

IUPAC Name

ethyl 2-oxo-4-trimethylsilylbut-3-ynoate

Molecular Formula

C9H14O3Si

Molecular Weight

198.29 g/mol

InChI

InChI=1S/C9H14O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h5H2,1-4H3

InChI Key

VFAZUARKANGMET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#C[Si](C)(C)C

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, with the molecular formula C9H14O3SiC_9H_{14}O_3Si and a molecular weight of 198.29 g/mol, is an organosilicon compound that serves as a versatile intermediate in organic synthesis. This compound features a trimethylsilyl group and an alkyne functionality, which contribute to its unique reactivity profile. It is primarily utilized in the synthesis of indole derivatives, which are significant due to their presence in various alkaloids and pharmaceuticals.

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to alcohols or alkanes with reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The trimethylsilyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Research indicates that ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate exhibits several biological activities, including:

  • Antiviral Activity: The compound has shown potential in inhibiting viral replication.
  • Antimicrobial Properties: It demonstrates effectiveness against various microbial strains.
  • Anticancer Effects: Studies suggest it may inhibit the growth of certain cancer cell lines, contributing to its potential as a therapeutic agent .

The synthesis of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate can be achieved through various methods:

  • Reaction of Ethyl Acetoacetate with Trimethylsilylacetylene: This method involves using a base such as sodium hydride to facilitate the reaction.
  • Alternative Synthesis Using Ethyl Propiolate and Trimethylsilylacetylene: This approach employs zinc iodide and tetrahydrofuran as solvents, resulting in a complex mixture of products that can be further purified .

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate finds applications across multiple fields:

  • Organic Synthesis: It serves as a building block for more complex molecules.
  • Pharmaceutical Development: The compound is explored for its potential in creating biologically active molecules and new drugs.
  • Materials Science: Its properties are leveraged in the production of specialty chemicals and materials.

Interaction studies focus on how ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate interacts with various biological systems and chemical reagents. The efficacy and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the hydrogenation process involving this compound is sensitive to reaction conditions, affecting the yield and purity of the desired products.

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate can be compared with several similar compounds:

Compound NameKey Features
Ethyl 2-oxo-4-(trimethylsilyl)butanoateLacks alkyne functionality; less reactive
Ethyl 2-oxo-4-(trimethylsilyl)pent-3-ynoateContains an additional carbon; alters reactivity
Ethyl 2-oxo-4-(trimethylstannyl)but-3-ynoateSubstituted with trimethylstannyl group; different reactivity profile

Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate stands out due to its unique combination of the trimethylsilyl group and alkyne functionality, making it a versatile intermediate in organic synthesis. This distinctiveness enhances its utility in various chemical transformations compared to its analogues.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

198.07122084 g/mol

Monoisotopic Mass

198.07122084 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-26-2023

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